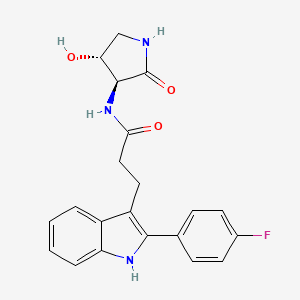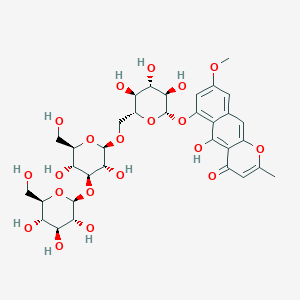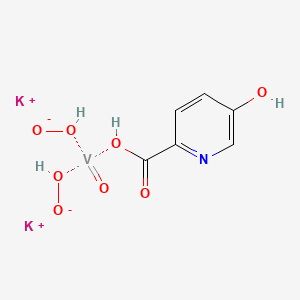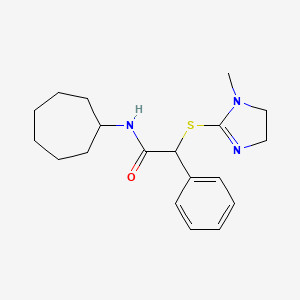![molecular formula C21H24N2O2 B11929841 methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apovincamine is a naturally occurring indole alkaloid derived from the leaves of Vinca minor, commonly known as the lesser periwinkle. It is structurally related to other vinca alkaloids and is known for its vasodilatory properties. Apovincamine is a key intermediate in the synthesis of vinpocetine, a compound widely used for its neuroprotective and cognitive-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apovincamine can be synthesized through several methods. One common approach involves the semi-synthesis from tabersonine, a natural product. The process typically includes the following steps:
Bischler-Napieralski or Pictet-Spengler Cyclization: This step involves the cyclization between the indole C2 position and an iminium salt to generate the C ring.
Pericyclic Cyclization: This method involves the formation of the ABCD tetracyclic system starting from a differently substituted indole.
Rearrangements/Annulation Reactions: These reactions help in constructing the main scaffold of the compound.
Michael-like Alkylation: This step is often used to introduce the E ring at the end of the synthesis.
Industrial Production Methods
Industrial production of apovincamine often involves the use of polar aprotic solvents and controlled temperature conditions. A typical process includes preparing a solution of the compound and an organic or inorganic base, followed by the addition of an alkyl haloacetate .
Chemical Reactions Analysis
Types of Reactions
Apovincamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of apovincamine, such as vinpocetine .
Scientific Research Applications
Apovincamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other vinca alkaloids.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of drugs for neuroprotection and cognitive enhancement.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Apovincamine exerts its effects primarily by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, apovincamine prevents the formation of microtubules, thereby inhibiting cell division. This mechanism is similar to that of other vinca alkaloids, which are used as chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Vincamine: Another indole alkaloid with vasodilatory properties.
Vinblastine: A vinca alkaloid used as a chemotherapeutic agent.
Vincristine: Another vinca alkaloid used in cancer treatment.
Vinpocetine: A semi-synthetic derivative of apovincamine with neuroprotective properties.
Uniqueness
Apovincamine is unique due to its specific binding affinity to tubulin and its role as an intermediate in the synthesis of vinpocetine. Its vasodilatory properties also make it distinct from other vinca alkaloids .
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21-/m1/s1 |
InChI Key |
OZDNDGXASTWERN-TZIWHRDSSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)


![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)



![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)



